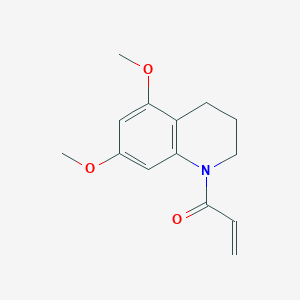![molecular formula C20H12Cl2N2OS B2554380 N-[2-(1,3-苯并噻唑-2-基)苯基]-2,5-二氯苯甲酰胺 CAS No. 477569-72-5](/img/structure/B2554380.png)
N-[2-(1,3-苯并噻唑-2-基)苯基]-2,5-二氯苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide and related compounds involves multiple steps, including the formation of intermediates and the use of various reagents to achieve the desired chemical structure. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involves the creation of high-affinity inhibitors through structure-activity relationship (SAR) studies and biochemical characterization . Similarly, the synthesis of 2-(phenylthiocarbamoyl)-N-(benzothiazol-2-yl)-3-phenyl-3-oxopropanamide from its precursor and subsequent reactions with activated chlorocompounds to create poly-substituted thiophenes and 1,3,4-thiadiazoles is another example of the complex synthetic routes taken to produce these compounds .
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed through various spectroscopic methods such as NMR and IR spectroscopy, as well as mass spectrometry. For example, the structure of a new derivative of 1,3,4-thiadiazole was confirmed by 1H and 13C NMR spectroscopy data . Additionally, a single crystal X-ray study was reported for N-(1,3-benzothiazol-2-yl)-2-[3,4-dihydroisoquinolin-2(1H)-yl]ethanamide to determine its conformational features .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often include cyclocondensation reactions, condensation with various substituted aromatic aldehydes, and dehydrosulfurization reactions. For instance, the synthesis of 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives involved cyclocondensation of carbohydrazones with thioglycolic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are crucial for their potential applications. The compounds synthesized in these studies were found to have significant biological activities, including psychotropic, anti-inflammatory, cytotoxic, and antimicrobial effects. For example, the compounds in study were found to have marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and some demonstrated antimicrobial action. These properties are often correlated with their structural characteristics and physicochemical parameters.
科学研究应用
- 最近的研究集中在合成苯并噻唑类抗结核化合物 。这些衍生物对结核分枝杆菌(M. tuberculosis),结核病的病原体,表现出抑制作用。
抗结核活性
抗惊厥性质
定量构效关系(QSAR)建模
作用机制
Target of Action
Benzothiazole derivatives have been extensively studied and are known to exhibit a wide range of biological activities . They have been associated with antimicrobial, antifungal, anticancer, and anticonvulsant activities . Therefore, the targets could be diverse depending on the specific derivative and its functional groups.
Mode of Action
Benzothiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some benzothiazole derivatives have been found to inhibit key enzymes, disrupt cell division, or interfere with DNA synthesis in microbial cells .
Biochemical Pathways
Benzothiazole derivatives are known to affect various biochemical pathways depending on their specific targets . For instance, they may inhibit the synthesis of key enzymes, disrupt cell division processes, or interfere with DNA synthesis .
Pharmacokinetics
Benzothiazole derivatives are generally known for their good absorption and distribution profiles . The metabolism and excretion of these compounds can vary depending on their specific chemical structures .
Result of Action
Benzothiazole derivatives are known to induce various cellular responses depending on their specific targets . For instance, they may lead to cell death in microbial cells by disrupting key cellular processes .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially affect the action of benzothiazole derivatives .
未来方向
生化分析
Biochemical Properties
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme dihydropteroate synthase, which is crucial in the folate synthesis pathway. This interaction inhibits the enzyme’s activity, leading to a decrease in folate production, which is essential for DNA synthesis and repair. Additionally, this compound has been shown to bind to certain proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses .
Cellular Effects
The effects of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes. It also affects cell signaling pathways such as the mitogen-activated protein kinase pathway, leading to altered gene expression and reduced cell proliferation. Furthermore, N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide influences cellular metabolism by inhibiting key metabolic enzymes, resulting in decreased ATP production and energy metabolism .
Molecular Mechanism
At the molecular level, N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide exerts its effects through several mechanisms. It binds to the active site of dihydropteroate synthase, preventing the enzyme from catalyzing its reaction. This binding interaction is facilitated by hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s amino acid residues. Additionally, this compound can inhibit the activity of other enzymes by binding to their allosteric sites, leading to conformational changes that reduce their catalytic efficiency. Changes in gene expression are also observed, as the compound can modulate transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide change over time. Initially, the compound exhibits strong inhibitory effects on target enzymes and cellular processes. Over extended periods, the stability of the compound may decrease, leading to reduced efficacy. Degradation products may form, which could have different biological activities. Long-term studies have shown that continuous exposure to this compound can lead to adaptive cellular responses, such as upregulation of compensatory pathways that mitigate its effects .
Dosage Effects in Animal Models
In animal models, the effects of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide vary with different dosages. At low doses, the compound effectively inhibits target enzymes and induces desired cellular responses without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. Threshold effects are also noted, where a minimum effective dose is required to achieve therapeutic benefits. Beyond this threshold, increasing the dose does not proportionally enhance the effects but rather increases the risk of adverse reactions .
Metabolic Pathways
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can either be excreted or further processed by conjugation reactions, such as glucuronidation or sulfation. The compound also affects metabolic flux by inhibiting key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle, leading to altered levels of metabolites and reduced energy production .
Transport and Distribution
Within cells and tissues, N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also be actively transported by specific transporters. Binding proteins in the blood and tissues can facilitate its distribution and localization. The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects and undergoes metabolism .
Subcellular Localization
The subcellular localization of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins. It can also be found in other cellular compartments, such as the nucleus and mitochondria, depending on the presence of targeting signals or post-translational modifications. These localizations influence the compound’s ability to modulate gene expression, enzyme activity, and cellular metabolism .
属性
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2OS/c21-12-9-10-15(22)14(11-12)19(25)23-16-6-2-1-5-13(16)20-24-17-7-3-4-8-18(17)26-20/h1-11H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHMEMSUDDJBMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,2R)-2-(Bromomethyl)cyclohexyl]benzene](/img/structure/B2554297.png)
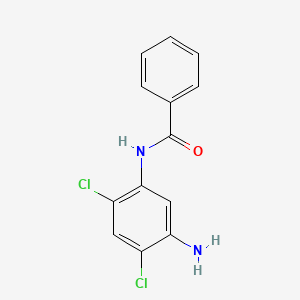
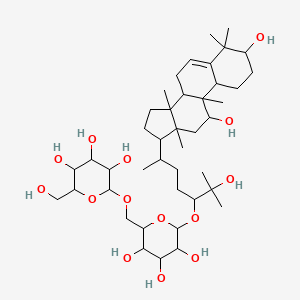
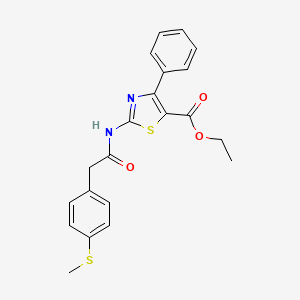
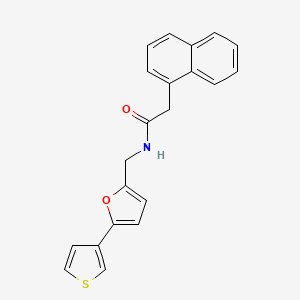
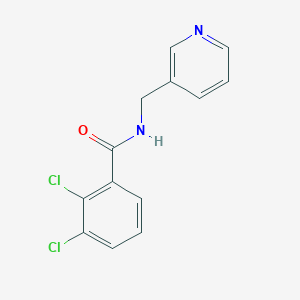
![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2554306.png)
![N-(sec-butyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2554307.png)
![(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B2554309.png)
![[2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride](/img/no-structure.png)
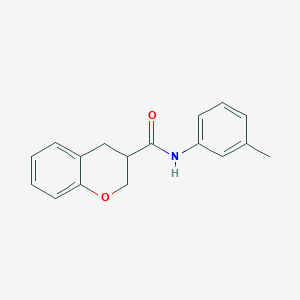

![N-(3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)oxirane-2-carboxamide](/img/structure/B2554315.png)
